molecular formula C13H13BClNO4S B2915802 (4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid CAS No. 1809866-76-9

(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid

Cat. No.: B2915802
CAS No.: 1809866-76-9
M. Wt: 325.57
InChI Key: MNXRZBVOAFRGJY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organoboron compounds, specifically boronic acids . Boronic acids are highly valuable building blocks in organic synthesis . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been well studied. The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Protodeboronation of pinacol boronic esters is a method used in the synthesis of boronic acids .


Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom bonded to an oxygen atom and a carbon atom . The exact structure of “(4-(((4-Chlorophenyl)sulfonamido)methyl)phenyl)boronic acid” is not provided in the search results.


Chemical Reactions Analysis

Boronic acids are involved in various chemical reactions. One notable reaction is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Copper-Catalyzed Synthesis of Sulfonamides

(Yiding Chen et al., 2018) demonstrated a novel method for sulfonamide synthesis, combining aryl boronic acids, amines, and sulfur dioxide using a Cu(II) catalyst. This approach facilitates the synthesis of a broad range of sulfonamides, including drug fragments.

Hypochlorous Acid Detection

(Shi-Rong Liu et al., 2013) developed a boron dipyrromethene-based probe for detecting hypochlorous acid (HOCl), a compound relevant in immunology and cellular defense. The reaction mechanism involves oxidation of methyl phenyl sulfide, resulting in a significant fluorescence increase.

Nickel-Catalyzed Sulfination

(Pui Kin Tony Lo et al., 2019) reported on a redox-neutral Ni(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, efficiently converting them into sulfinate salts. These salts are pivotal in synthesizing sulfonyl-containing groups, including sulfonamides and sulfones.

Boronic Acid Catalysis

(D. Hall, 2019) explored the use of boronic acids as catalysts in organic reactions. Boronic acids can form reversible covalent bonds with hydroxy groups, enabling both electrophilic and nucleophilic modes of activation in various organic reactions, including the formation of amides and carbocation intermediates.

Synthesis and Antiviral Activity

(Zhuo Chen et al., 2010) synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds exhibited certain antiviral activities, notably against the tobacco mosaic virus.

Aryl Methyl Sulfone Construction

(Ming Wang et al., 2019) developed a method for constructing methyl sulfones from boronic acids, sodium metabisulfite, and dimethyl carbonate. This eco-friendly approach allows for the synthesis of diverse functional methyl sulfones, including pharmaceutical modifications.

Safety and Hazards

Boron-containing compounds were once thought to be toxic, mainly because of their use in ant poisoning. Nowadays, this belief is demystified, and boron-containing compounds are usually considered as non-toxic .

Future Directions

Given the wide range of applications and the growing interest in boronic acids, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in Medicinal Chemistry will be extended, in order to obtain new promising drugs shortly .

Properties

IUPAC Name

[4-[[(4-chlorophenyl)sulfonylamino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BClNO4S/c15-12-5-7-13(8-6-12)21(19,20)16-9-10-1-3-11(4-2-10)14(17)18/h1-8,16-18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXRZBVOAFRGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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